![molecular formula C16H13ClN2O2 B5820129 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820129.png)
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family and has a molecular formula of C15H13ClN2O2. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and exhibit antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for biological imaging. It has also shown promising results in various assays for its antitumor, anti-inflammatory, and antimicrobial activities. However, one limitation is that the compound may have low solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to further explore its use as a fluorescent probe in biological imaging. Additionally, more studies are needed to fully elucidate its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2-ethoxybenzoic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with sodium methoxide.
Scientific Research Applications
The compound 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated for its antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFEUQJMPUVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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